![molecular formula C17H14Cl3F3N2O B401296 3-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide](/img/structure/B401296.png)
3-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide is a complex organic compound with the molecular formula C17H17Cl3F3N2O It is known for its unique chemical structure, which includes multiple halogen atoms and a trifluoromethyl group
Vorbereitungsmethoden
The synthesis of 3-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of the trichloroethyl group through a substitution reaction.
Amidation: Formation of the benzamide structure by reacting the amine with a carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Analyse Chemischer Reaktionen
3-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the halogen groups or the amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
3-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of halogen atoms and the trifluoromethyl group can influence its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide include:
- 3-methyl-N-{2,2,2-trichloro-1-p-tolylamino-ethyl}-benzamide
- 3-methyl-N-{2,2,2-trichloro-1-o-tolylamino-ethyl}-benzamide
- 2-methyl-N-{2,2,2-trichloro-1-[3-p-tolyl-thiourea]ethyl}-benzamide
These compounds share similar structural features but differ in the position or type of substituents on the benzene ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C17H14Cl3F3N2O |
|---|---|
Molekulargewicht |
425.7g/mol |
IUPAC-Name |
3-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide |
InChI |
InChI=1S/C17H14Cl3F3N2O/c1-10-4-2-5-11(8-10)14(26)25-15(16(18,19)20)24-13-7-3-6-12(9-13)17(21,22)23/h2-9,15,24H,1H3,(H,25,26) |
InChI-Schlüssel |
TWAIORZXGLLPQO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC(=C2)C(F)(F)F |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{5-[([1,1'-biphenyl]-4-ylcarbonyl)amino]pentyl}[1,1'-biphenyl]-4-carboxamide](/img/structure/B401216.png)
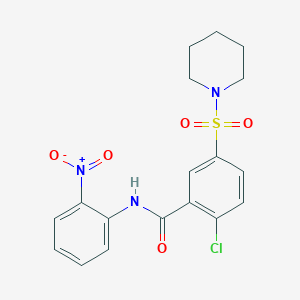
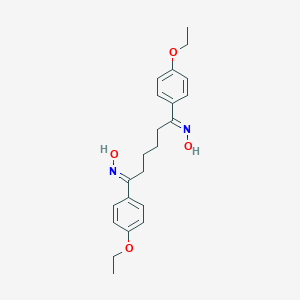
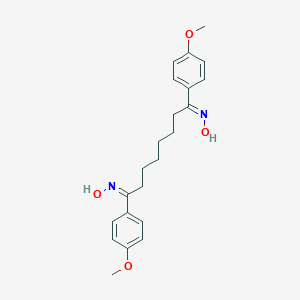
![1,9-Bis[4-(hexyloxy)phenyl]nonane-1,9-dione](/img/structure/B401224.png)
![1,9-Bis[4-(pentyloxy)phenyl]nonane-1,9-dione](/img/structure/B401225.png)
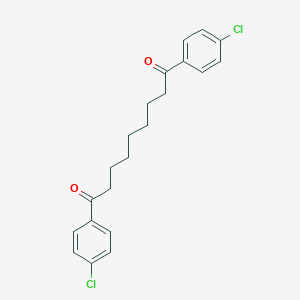
![1,8-Bis[4-(hexyloxy)phenyl]octane-1,8-dione](/img/structure/B401228.png)
![1-[4-[6-(4-Acetylphenoxy)hexoxy]phenyl]ethanone](/img/structure/B401230.png)
![4-[(4-ethoxybenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B401231.png)
![3-Bromopropyl 6-methyl-2-oxo-4-[2-(propyloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B401233.png)
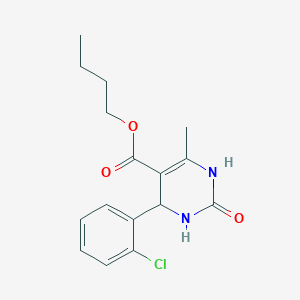
![4-{[(4-Chlorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B401235.png)
